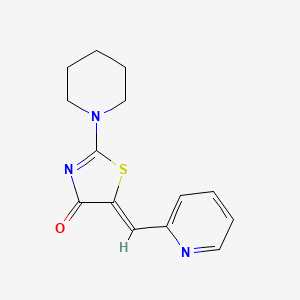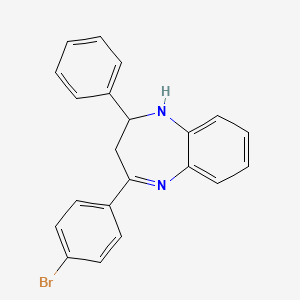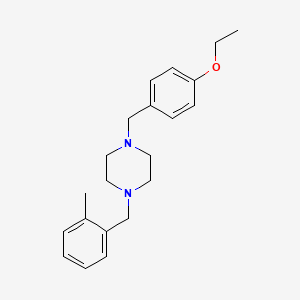
(5Z)-2-(piperidin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a heterocyclic compound that contains a piperidine ring, a pyridine ring, and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves the condensation of a piperidine derivative with a pyridine derivative and a thiazole derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions may occur at the pyridine ring.
Substitution: Substitution reactions could take place at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.
Applications De Recherche Scientifique
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would vary based on the target and the type of activity (e.g., inhibition, activation).
Comparaison Avec Des Composés Similaires
Similar Compounds
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Unique due to the combination of piperidine, pyridine, and thiazole rings.
2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE: Similar compounds might include those with different substituents on the rings or variations in the ring structure.
Uniqueness
The uniqueness of 2-PIPERIDINO-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE lies in its specific arrangement of functional groups and rings, which could confer unique biological or chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H15N3OS |
|---|---|
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
(5Z)-2-piperidin-1-yl-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H15N3OS/c18-13-12(10-11-6-2-3-7-15-11)19-14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2/b12-10- |
Clé InChI |
ZYDSSQMVJZAWDQ-BENRWUELSA-N |
SMILES isomérique |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=N3)/S2 |
SMILES canonique |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=N3)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-bromophenyl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B10881888.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10881889.png)

![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)

methanone](/img/structure/B10881929.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
methanone](/img/structure/B10881961.png)
